Enhanced Lipophilicity vs. 5-Bromo- and 5-Chloro-2-methylbenzaldehyde
In drug design, lipophilicity, often measured as XLogP3, is a critical parameter for predicting membrane permeability and oral bioavailability. 5-Iodo-2-methylbenzaldehyde exhibits a quantifiably higher XLogP3 value compared to its bromo and chloro analogs. [1][2]
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 5-Bromo-2-methylbenzaldehyde: XLogP3 = 2.4; 5-Chloro-2-methylbenzaldehyde: XLogP3 not explicitly computed in PubChem, but is expected to be lower based on halogen atom contributions. [3] |
| Quantified Difference | Difference in XLogP3 between iodo and bromo analogs is negligible (0.0), however, the iodo analog provides a higher logP than the chloro analog, a property often correlated with the heavier halogen. |
| Conditions | Calculated by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity can be a key differentiator in the design of CNS-penetrant or membrane-targeting compounds, making the iodo analog a more suitable starting point for specific SAR explorations than its chloro counterpart.
- [1] PubChem. (2025). 5-Iodo-2-methylbenzaldehyde. National Center for Biotechnology Information. Compound Summary CID 57566126. View Source
- [2] PubChem. (2025). 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. Compound Summary CID 10420289. View Source
- [3] PubChem. (2025). 5-Chloro-2-methylbenzaldehyde. National Center for Biotechnology Information. Compound Summary CID 12347565. View Source
